Cas no 850782-10-4 (2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
-
- 2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- (E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Benzamide, 2,6-dimethoxy-N-(6-methoxy-3-methyl-2(3H)-benzothiazolylidene)-
- AKOS024602476
- 2,6-dimethoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 850782-10-4
- F1009-0514
- 2,6-dimethoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
-
- インチ: 1S/C18H18N2O4S/c1-20-12-9-8-11(22-2)10-15(12)25-18(20)19-17(21)16-13(23-3)6-5-7-14(16)24-4/h5-10H,1-4H3
- InChIKey: FRLDHMDTVGHYRX-UHFFFAOYSA-N
- ほほえんだ: C(N=C1N(C)C2=CC=C(OC)C=C2S1)(=O)C1=C(OC)C=CC=C1OC
計算された属性
- せいみつぶんしりょう: 358.09872823g/mol
- どういたいしつりょう: 358.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 503
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 85.7Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 552.4±60.0 °C(Predicted)
- 酸性度係数(pKa): -0.35±0.20(Predicted)
2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1009-0514-100mg |
2,6-dimethoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850782-10-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1009-0514-10μmol |
2,6-dimethoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850782-10-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1009-0514-20μmol |
2,6-dimethoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850782-10-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1009-0514-2μmol |
2,6-dimethoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850782-10-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1009-0514-2mg |
2,6-dimethoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850782-10-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1009-0514-15mg |
2,6-dimethoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850782-10-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1009-0514-20mg |
2,6-dimethoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850782-10-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
A2B Chem LLC | BA68667-5mg |
2,6-dimethoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850782-10-4 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA68667-25mg |
2,6-dimethoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850782-10-4 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F1009-0514-25mg |
2,6-dimethoxy-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850782-10-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報
Introduction to 2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 850782-10-4)
2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzothiazole class of heterocyclic molecules, which are widely recognized for their diverse pharmacological effects. The presence of multiple functional groups, including methoxy and methyl substituents, as well as the conjugated system formed by the benzamide and benzothiazole moieties, contributes to its intricate chemical behavior and reactivity.
The CAS No. 850782-10-4 assigned to this compound underscores its specific identity and distinguishes it from other molecules with similar structures. This numerical identifier is crucial in ensuring accurate documentation, classification, and retrieval of information related to this substance in scientific databases and regulatory frameworks. The systematic naming of the compound follows the IUPAC (International Union of Pure and Applied Chemistry) guidelines, which provide a standardized approach to naming organic compounds based on their structural features.
One of the most compelling aspects of 2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is its potential application in drug discovery and development. The benzothiazole core is a well-known pharmacophore that exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents on the benzothiazole ring and the benzamide moiety can significantly influence the compound's interaction with biological targets, thereby modulating its pharmacological effects.
Recent research has highlighted the importance of functional groups such as methoxy and methyl in determining the bioactivity of benzothiazole derivatives. These groups can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are critical for achieving high affinity and selectivity. The presence of multiple methoxy groups in 2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide suggests that it may exhibit enhanced binding affinity to certain enzymes or receptors involved in disease pathways.
The double bond at the (2E)-position in the benzamide moiety is another key feature that contributes to the compound's chemical diversity. This conjugated system can influence electronic properties such as polarity and lipophilicity, which are important factors in drug absorption, distribution, metabolism, and excretion (ADME). Additionally, the presence of a methyl group at the 3-position of the benzothiazole ring may further modulate electronic distributions and steric hindrance around potential binding sites.
In vitro studies have begun to explore the biological profile of 2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, particularly focusing on its interaction with enzymes and receptors relevant to cancer biology. Preliminary data suggest that this compound may possess inhibitory activity against certain kinases or transcription factors that are overexpressed in tumor cells. The exact mechanism of action remains under investigation but is likely mediated by its ability to disrupt key signaling pathways involved in cell proliferation and survival.
The synthesis of 2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide presents both challenges and opportunities for medicinal chemists. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the benzothiazole core efficiently. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions during synthesis.
The pharmacokinetic properties of this compound are also a critical area of interest. Factors such as solubility, bioavailability, and metabolic stability must be carefully evaluated to determine its feasibility as a drug candidate. Computational modeling techniques can aid in predicting these properties before extensive experimental testing is conducted.
Regulatory considerations play a significant role in advancing compounds like (CAS No. 850782-10) through preclinical development. Compliance with guidelines set forth by agencies such as the FDA (U.S. Food and Drug Administration) or EMA (European Medicines Agency) ensures that safety profiles are thoroughly assessed before human trials can commence.
The broader significance of this research lies in its contribution to understanding how structural modifications within heterocyclic compounds can influence biological activity. By studying molecules like (CAS No 85078) chemists gain insights into molecular recognition principles that can guide future drug design efforts.
850782-10-4 (2,6-dimethoxy-N-(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide) 関連製品
- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)
- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)
- 412019-00-2(Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate)
- 877652-81-8(2-{(2-methylphenyl)methylsulfanyl}-3-(2-phenylethyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)
- 2228737-68-4(2-(5,6-dichloropyridin-3-yl)acetaldehyde)
- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 1613190-16-1((2Z)-7-(diethylamino)methyl-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one)
- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)
- 2624108-40-1((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)